molecular formula C17H13FN4O2 B2543956 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941960-72-1

1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2543956
CAS RN: 941960-72-1
M. Wt: 324.315
InChI Key: KINFPVWJGMJHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPOP is a heterocyclic compound that consists of a pyrrolidinone ring, a pyridine ring, and an oxadiazole ring. This compound possesses several unique properties that make it an attractive candidate for various applications.

Mechanism of Action

1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone works by selectively oxidizing amino acid residues in proteins. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone reacts with solvent-exposed amino acid residues, such as methionine and tryptophan, to form sulfoxides and hydroxylated derivatives, respectively. This reaction can be controlled by adjusting the reaction conditions, such as the concentration of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone and the reaction time.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to have several biochemical and physiological effects. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can induce changes in the conformation and stability of proteins, which can affect their function. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can also be used to study protein-protein interactions and protein-ligand binding.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is its selectivity for solvent-exposed amino acid residues. This allows for the selective oxidation of specific amino acid residues in proteins, which can provide valuable information about protein structure and function. However, 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has some limitations, such as its potential to induce protein aggregation and its sensitivity to reaction conditions.

Future Directions

There are several future directions for the study of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone. One direction is the development of new methods for the selective oxidation of amino acid residues in proteins. Another direction is the application of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone in the study of protein-protein interactions and protein-ligand binding. Additionally, 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone may have potential applications in drug discovery and development, as it can provide valuable information about the structure and function of proteins involved in disease pathways.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can be achieved through various methods. One of the most common methods involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 1-(4-fluorophenyl)-2-(2-bromoacetyl)pyrrolidine. This compound is then reacted with hydrazine hydrate to form 1-(4-fluorophenyl)-2-(2-hydrazinylacetyl)pyrrolidine. The final step involves the reaction of this compound with 2-pyridinecarboxylic acid hydrazide to form 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is in the field of proteomics. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to be an effective tool for the study of protein structure and dynamics. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can be used to selectively oxidize amino acid residues in proteins, which can then be analyzed using mass spectrometry to obtain information about the protein structure and folding.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-12-4-6-13(7-5-12)22-10-11(9-15(22)23)17-20-16(21-24-17)14-3-1-2-8-19-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFPVWJGMJHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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